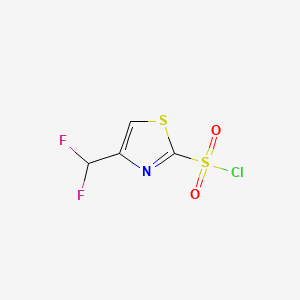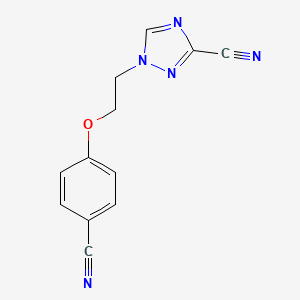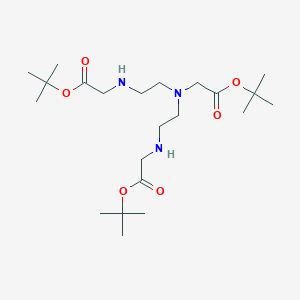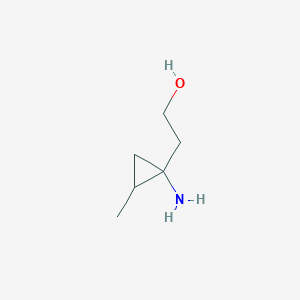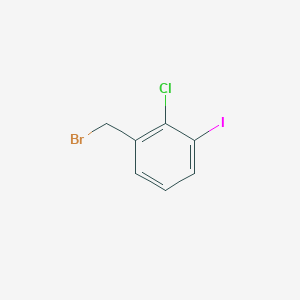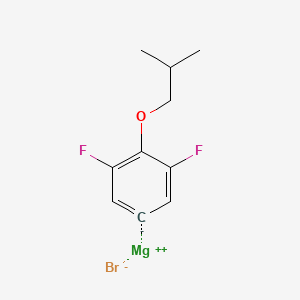![molecular formula C14H21NO3 B14893708 6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- is a complex organic compound with a unique structure that includes a cyclohexene ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- typically involves multiple steps One common method starts with the preparation of 3-cyclohexene-1-carboxylic acid, which can be synthesized from cyclohexene through oxidation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the piperidine moiety.
Cyclohexene-1-carboxylic acid: Another related compound with a similar cyclohexene ring structure.
Piperidine derivatives: Compounds containing the piperidine moiety but with different substituents.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 6-[(2-methyl-1-piperidinyl)carbonyl]- is unique due to the combination of the cyclohexene ring and the piperidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
6-(2-methylpiperidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h2-3,10-12H,4-9H2,1H3,(H,17,18) |
InChI Key |
UKKWDQAREXKONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)

